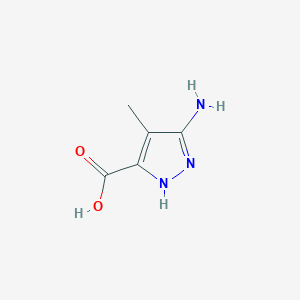
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride is a chemical compound that features a pyridine ring substituted with a methylpyrrolidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction is carried out under specific conditions to ensure high purity and yield . The process involves multiple steps, including esterification, reduction, and cyclization reactions.
Industrial Production Methods
For industrial production, the synthesis route is optimized to maximize yield and purity while minimizing costs and environmental impact. Common solvents used in the process include dichloromethane, ethyl acetate, and chloroform . The final product is obtained through crystallization and purification steps to ensure it meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reduction reactions can be carried out using lithium tetrahydridoaluminate in tetrahydrofuran.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium tetrahydridoaluminate in tetrahydrofuran.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine-N-oxide derivatives .
Aplicaciones Científicas De Investigación
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- 3-Methyl-6-(1-methyl-2-pyrrolidinyl)pyridine
- Pyrrolidine-2,5-dione
Uniqueness
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H15ClN2O |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
5-(1-methylpyrrolidin-2-yl)-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8;/h4-5,7,9H,2-3,6H2,1H3,(H,11,13);1H |
Clave InChI |
ZMPHBHIGYWONKX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1C2=CNC(=O)C=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)
![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)
![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)






![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)
